
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-ethyl-4-methylpentyl)decanamide; N-(2-ethyl-4-methylpentyl)dodecanamide; N-(2-ethyl-4-methylpentyl)heptanamide; N-(2-ethyl-4-methylpentyl)hexanamide; N-(2-ethyl-4-methylpentyl)nonanamide; N-(2-ethyl-4-methylpentyl)octanamide; N-(2-ethyl-4-methylpentyl)-2-propylpentanamide; N-(2-ethyl-4-methylpentyl)undecanamide” is a series of amides derived from various fatty acids These compounds are characterized by the presence of an amide functional group (-CONH-) attached to a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these amides typically involves the reaction of the corresponding fatty acid or fatty acid derivative with an amine. The general reaction can be represented as follows:
R-COOH+R’-NH2→R-CONH-R’+H2O
Where R-COOH represents the fatty acid and R’-NH₂ represents the amine. The reaction is usually carried out under reflux conditions with a dehydrating agent to remove the water formed during the reaction .
Industrial Production Methods
Industrial production of these amides often involves the use of fatty acid chlorides instead of fatty acids to increase the reaction rate and yield. The reaction with fatty acid chlorides can be represented as:
R-COCl+R’-NH2→R-CONH-R’+HCl
This method is preferred in industrial settings due to its efficiency and higher yield .
Analyse Chemischer Reaktionen
Types of Reactions
These amides can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and amine.
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Fatty acid and amine.
Reduction: Corresponding amine.
Substitution: N-substituted amides.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of these amides depends on their specific application. In biological systems, they may interact with various molecular targets, including enzymes and receptors. For example, some amides are known to inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alkylamides: Compounds with similar structures but different alkyl chains.
Fatty acid amides: Compounds derived from different fatty acids.
Uniqueness
The uniqueness of these compounds lies in their specific alkyl chain length and branching, which can significantly influence their chemical properties and biological activities. For example, the presence of the 2-ethyl-4-methylpentyl group can enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C135H278N8O8 |
|---|---|
Molekulargewicht |
2141.7 g/mol |
IUPAC-Name |
N-(2-ethyl-4-methylpentyl)decanamide;N-(2-ethyl-4-methylpentyl)dodecanamide;N-(2-ethyl-4-methylpentyl)heptanamide;N-(2-ethyl-4-methylpentyl)hexanamide;N-(2-ethyl-4-methylpentyl)nonanamide;N-(2-ethyl-4-methylpentyl)octanamide;N-(2-ethyl-4-methylpentyl)-2-propylpentanamide;N-(2-ethyl-4-methylpentyl)undecanamide |
InChI |
InChI=1S/C20H41NO.C19H39NO.C18H37NO.C17H35NO.2C16H33NO.C15H31NO.C14H29NO/c1-5-7-8-9-10-11-12-13-14-15-20(22)21-17-19(6-2)16-18(3)4;1-5-7-8-9-10-11-12-13-14-19(21)20-16-18(6-2)15-17(3)4;1-5-7-8-9-10-11-12-13-18(20)19-15-17(6-2)14-16(3)4;1-5-7-8-9-10-11-12-17(19)18-14-16(6-2)13-15(3)4;1-6-9-15(10-7-2)16(18)17-12-14(8-3)11-13(4)5;1-5-7-8-9-10-11-16(18)17-13-15(6-2)12-14(3)4;1-5-7-8-9-10-15(17)16-12-14(6-2)11-13(3)4;1-5-7-8-9-14(16)15-11-13(6-2)10-12(3)4/h18-19H,5-17H2,1-4H3,(H,21,22);17-18H,5-16H2,1-4H3,(H,20,21);16-17H,5-15H2,1-4H3,(H,19,20);15-16H,5-14H2,1-4H3,(H,18,19);13-15H,6-12H2,1-5H3,(H,17,18);14-15H,5-13H2,1-4H3,(H,17,18);13-14H,5-12H2,1-4H3,(H,16,17);12-13H,5-11H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
CSFCQRWXVDORNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCCC(=O)NCC(CC)CC(C)C.CCCCCCC(=O)NCC(CC)CC(C)C.CCCCCC(=O)NCC(CC)CC(C)C.CCCC(CCC)C(=O)NCC(CC)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)
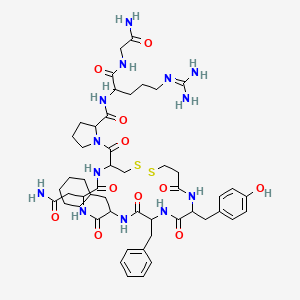
![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
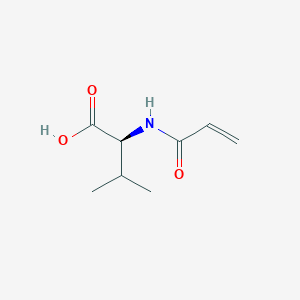
![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)
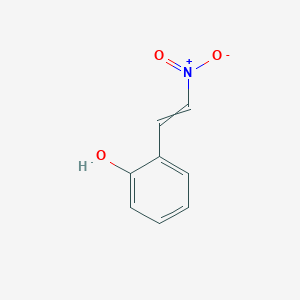
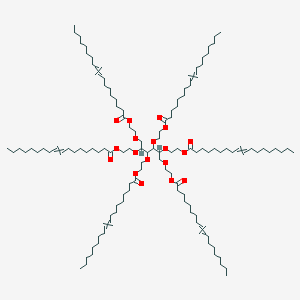
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13398870.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
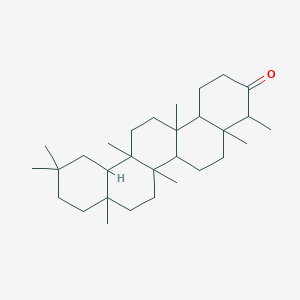
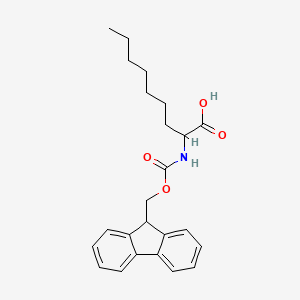
![1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B13398887.png)
![3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium](/img/structure/B13398888.png)
